molecular formula C6H13Cl2O2P B13702730 2-Ethylbutyl Phosphorodichloridate

2-Ethylbutyl Phosphorodichloridate

Cat. No.: B13702730
M. Wt: 219.04 g/mol
InChI Key: LPSAHEFWBYQIFX-UHFFFAOYSA-N
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Description

2-Ethylbutyl Phosphorodichloridate is an organophosphorus compound that is primarily used in organic synthesis. It is a derivative of phosphorodichloridate, where the phosphorus atom is bonded to two chlorine atoms and an ethylbutyl group. This compound is known for its reactivity and is often utilized in the preparation of various organophosphorus compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbutyl Phosphorodichloridate typically involves the reaction of 2-ethylbutanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Ethylbutanol+POCl32-Ethylbutyl Phosphorodichloridate+HCl\text{2-Ethylbutanol} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} 2-Ethylbutanol+POCl3​→2-Ethylbutyl Phosphorodichloridate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutyl Phosphorodichloridate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphates and phosphoramidates.

    Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid and 2-ethylbutanol.

    Oxidation and Reduction: It can be oxidized to form phosphates or reduced to form phosphines.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles.

    Solvents: Organic solvents like dichloromethane and toluene are often used.

    Catalysts: Bases such as pyridine or triethylamine are used to neutralize the by-products.

Major Products Formed

    Phosphates: Formed by the reaction with alcohols.

    Phosphoramidates: Formed by the reaction with amines.

    Phosphoric Acid: Formed by hydrolysis.

Scientific Research Applications

2-Ethylbutyl Phosphorodichloridate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Ethylbutyl Phosphorodichloridate involves the formation of a reactive intermediate, which can then interact with various nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This leads to the substitution of the chlorine atoms with nucleophiles, resulting in the formation of new phosphorus-containing compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl Phosphorodichloridate
  • Pentachlorophenyl Phosphorodichloridate
  • 2,4-Dichlorophenyl Phosphorodichloridate

Comparison

Compared to other phosphorodichloridates, 2-Ethylbutyl Phosphorodichloridate is unique due to its ethylbutyl group, which imparts different reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where other phosphorodichloridates may not be as effective.

Properties

Molecular Formula

C6H13Cl2O2P

Molecular Weight

219.04 g/mol

IUPAC Name

3-(dichlorophosphoryloxymethyl)pentane

InChI

InChI=1S/C6H13Cl2O2P/c1-3-6(4-2)5-10-11(7,8)9/h6H,3-5H2,1-2H3

InChI Key

LPSAHEFWBYQIFX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COP(=O)(Cl)Cl

Origin of Product

United States

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